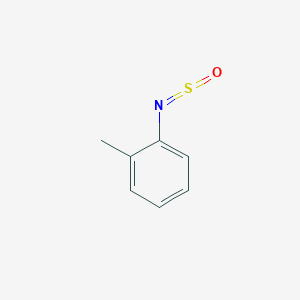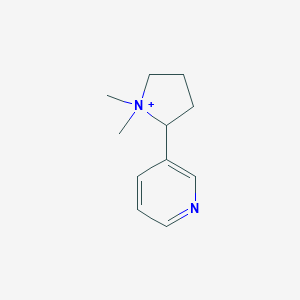![molecular formula C15H11NO5 B097061 2-[(2-carboxyphenyl)carbamoyl]benzoic Acid CAS No. 19368-08-2](/img/structure/B97061.png)
2-[(2-carboxyphenyl)carbamoyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-carboxyphenyl)carbamoyl]benzoic Acid, commonly known as CBDA, is a naturally occurring compound found in the cannabis plant. CBDA is a precursor to cannabidiol (CBD), which is known for its therapeutic properties. CBDA has gained attention in recent years due to its potential therapeutic applications, including anti-inflammatory, antiemetic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA is not fully understood, but it is believed to interact with the endocannabinoid system (ECS). The ECS is a complex system of receptors and neurotransmitters that regulate various physiological processes, including pain, inflammation, and mood. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA is thought to interact with the ECS by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Efectos Bioquímicos Y Fisiológicos
2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been found to have various biochemical and physiological effects. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been shown to have antioxidant properties, which may protect cells from oxidative damage. Additionally, 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has also been shown to have analgesic effects, which may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has several advantages for lab experiments. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. Additionally, 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has a relatively low toxicity, which makes it safer to use in lab experiments. However, 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has several limitations for lab experiments, including its low solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for research on 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA. One area of research is the development of novel delivery methods for 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA, such as liposomal formulations or nanoemulsions. Another area of research is the investigation of the potential synergistic effects of 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA with other cannabinoids or drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA and its potential therapeutic applications.
Métodos De Síntesis
2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA can be synthesized from cannabigerolic acid (CBGA) through a process called decarboxylation. CBGA is the precursor to three major cannabinoids, including THC, 2-[(2-carboxyphenyl)carbamoyl]benzoic Acid, and 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA. Decarboxylation involves heating CBGA at high temperatures to remove the carboxylic acid group, resulting in 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA can also be extracted from the raw cannabis plant using various extraction methods, including solvent extraction, supercritical CO2 extraction, and steam distillation.
Aplicaciones Científicas De Investigación
2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been the subject of numerous scientific studies, and its potential therapeutic applications have been investigated in various preclinical and clinical studies. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis. 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has also been found to have antiemetic effects, which may be beneficial in the treatment of nausea and vomiting associated with chemotherapy. Additionally, 2-[(2-carboxyphenyl)carbamoyl]benzoic AcidA has been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy.
Propiedades
Número CAS |
19368-08-2 |
|---|---|
Nombre del producto |
2-[(2-carboxyphenyl)carbamoyl]benzoic Acid |
Fórmula molecular |
C15H11NO5 |
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
2-[(2-carboxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H11NO5/c17-13(9-5-1-2-6-10(9)14(18)19)16-12-8-4-3-7-11(12)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21) |
Clave InChI |
HZSXOMSYRGNSJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)






